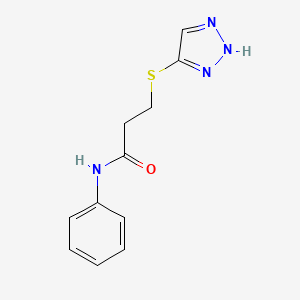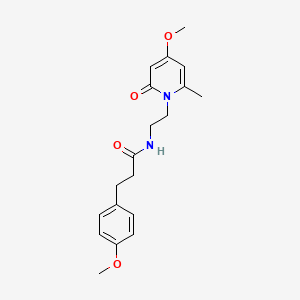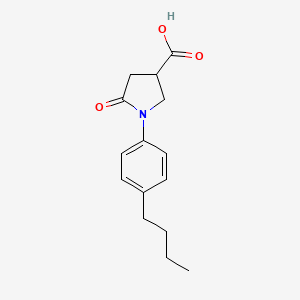
N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide, also known as PTSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PTSA is a member of the triazole family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide is not fully understood, but it is believed to be due to its ability to interact with cellular proteins and enzymes. N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth. In cancer cells, N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide has been found to induce apoptosis by activating caspases and disrupting the mitochondrial membrane potential.
Biochemical and Physiological Effects
N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide has been found to have a low toxicity profile, making it a promising candidate for further development. In addition, N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide has been shown to have good stability and solubility, which are important factors for drug development. N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide has also been found to have good bioavailability, meaning that it can be easily absorbed and distributed throughout the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide is its versatility. It can be easily synthesized and modified to suit different applications. In addition, its low toxicity profile and good stability make it a safe and reliable compound for lab experiments. However, one of the limitations of N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide is its limited solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide. One area of interest is the development of N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide as a potential antimicrobial agent. Further studies are needed to determine its efficacy against different bacterial strains and to investigate its mechanism of action. Another area of interest is the development of N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide as a cancer therapeutic agent. More studies are needed to determine its efficacy in vivo and to investigate its potential side effects. Finally, N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide has potential applications in the field of materials science, such as in the development of nanomaterials and sensors.
Synthesemethoden
N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide can be synthesized through a one-pot reaction between N-phenylacrylamide and sodium azide. The reaction is catalyzed by copper(I) iodide and the product is obtained in high yield. This method is simple and efficient, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide has been found to exhibit various biological activities, including antimicrobial, anticancer, and antioxidant properties. It has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide has also been shown to have antioxidant activity, which can protect cells from oxidative stress.
Eigenschaften
IUPAC Name |
N-phenyl-3-(2H-triazol-4-ylsulfanyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c16-10(13-9-4-2-1-3-5-9)6-7-17-11-8-12-15-14-11/h1-5,8H,6-7H2,(H,13,16)(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKFWBNVVSKSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCSC2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-3-(1H-1,2,3-triazol-4-ylsulfanyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2751870.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2751874.png)

![N-(1-Cyanocyclobutyl)-2-[(1-hydroxycycloheptyl)methyl-methylamino]acetamide](/img/structure/B2751877.png)
![2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2751878.png)


![4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2751882.png)
![Methyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2751883.png)
![7-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)

![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(furan-2-ylmethyl)-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2751887.png)
